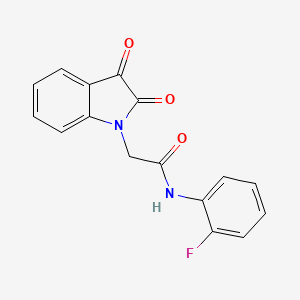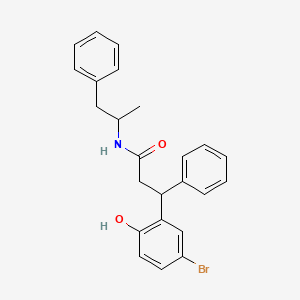![molecular formula C20H18BrN5OS B11592944 (4Z)-2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11592944.png)
(4Z)-2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methylidene}-2,4-dihydro-3H-pyrazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (4Z)-2-(4-Brom-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methyliden}-2,4-dihydro-3H-pyrazol-3-on ist ein komplexes organisches Molekül mit potenziellen Anwendungen in verschiedenen Bereichen. Es weist einen Pyrazolon-Kern auf, der für seine vielfältigen biologischen Aktivitäten bekannt ist, und einen Benzothiadiazol-Rest, der häufig in der Materialwissenschaft verwendet wird.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese dieser Verbindung umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Pyrazolon-Kerns. Dies kann durch die Kondensation von Hydrazin mit einem geeigneten β-Ketoester erreicht werden. Das resultierende Hydrazon wird dann cyclisiert, um den Pyrazolon-Ring zu bilden.
Der Benzothiadiazol-Rest wird über eine nucleophile Substitutionsreaktion eingeführt, bei der ein geeignetes Amin mit einem Benzothiadiazol-Derivat reagiert. Der letzte Schritt beinhaltet die Kondensation der Pyrazolon- und Benzothiadiazol-Zwischenprodukte unter basischen Bedingungen, um die gewünschte Verbindung zu bilden.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich die Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren für bestimmte Schritte sowie die Entwicklung effizienterer Katalysatoren für die Schlüsselreaktionen umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen unterliegen, insbesondere an den Methylgruppen, was zur Bildung der entsprechenden Alkohole oder Ketone führt.
Reduktion: Reduktionsreaktionen können die Nitrogruppen am Benzothiadiazol-Rest angreifen und sie in Amine umwandeln.
Substitution: Die Bromgruppe am Phenylring kann durch verschiedene Nucleophile, wie Amine oder Thiole, substituiert werden, um eine Vielzahl von Derivaten zu erzeugen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Wasserstoffgas mit einem Palladiumkatalysator werden häufig verwendet.
Substitution: Nucleophile Substitutionsreaktionen erfordern typischerweise eine starke Base, wie Natriumhydrid, und ein geeignetes Lösungsmittel, wie Dimethylformamid.
Hauptprodukte
Die Hauptprodukte dieser Reaktionen hängen von den jeweiligen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation der Methylgruppen zu Alkoholen oder Ketonen führen, während die Substitution der Bromgruppe eine Vielzahl von funktionalisierten Derivaten erzeugen kann.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie kann diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie
Der Pyrazolon-Kern ist für seine entzündungshemmenden und schmerzlindernden Eigenschaften bekannt, was auf potenzielle Anwendungen in der Arzneimittelentwicklung hindeutet. Der Benzothiadiazol-Rest hat ebenfalls biologische Aktivität, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin
Angesichts seiner biologischen Aktivitäten könnte diese Verbindung als Leitstruktur für die Entwicklung neuer Arzneimittel untersucht werden. Seine Fähigkeit, mit verschiedenen biologischen Zielen zu interagieren, macht es zu einem vielversprechenden Kandidaten für weitere Forschung.
Industrie
In der Materialwissenschaft wird der Benzothiadiazol-Rest häufig bei der Entwicklung organischer Halbleiter und Leuchtdioden verwendet. Diese Verbindung könnte daher Anwendungen in der Elektronikindustrie haben.
Wirkmechanismus
Der Wirkmechanismus dieser Verbindung hängt von ihrer spezifischen Anwendung ab. In biologischen Systemen kann es mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Pyrazolon-Kern könnte Cyclooxygenase-Enzyme hemmen, Entzündungen reduzieren, während der Benzothiadiazol-Rest mit DNA oder Proteinen interagieren könnte und antimikrobielle oder krebshemmende Wirkungen entfaltet.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (4Z)-2-(4-Chlor-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methyliden}-2,4-dihydro-3H-pyrazol-3-on
- (4Z)-2-(4-Fluor-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methyliden}-2,4-dihydro-3H-pyrazol-3-on
Einzigartigkeit
Die Einzigartigkeit von (4Z)-2-(4-Brom-2,3-dimethylphenyl)-5-methyl-4-{[(5-methyl-2,1,3-benzothiadiazol-4-yl)amino]methyliden}-2,4-dihydro-3H-pyrazol-3-on liegt in seiner spezifischen Kombination von funktionellen Gruppen, die einen einzigartigen Satz chemischer und biologischer Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C20H18BrN5OS |
|---|---|
Molekulargewicht |
456.4 g/mol |
IUPAC-Name |
2-(4-bromo-2,3-dimethylphenyl)-5-methyl-4-[(5-methyl-2,1,3-benzothiadiazol-4-yl)iminomethyl]-1H-pyrazol-3-one |
InChI |
InChI=1S/C20H18BrN5OS/c1-10-5-7-16-19(25-28-24-16)18(10)22-9-14-13(4)23-26(20(14)27)17-8-6-15(21)11(2)12(17)3/h5-9,23H,1-4H3 |
InChI-Schlüssel |
LMFGKHAAZZNIOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=NSN=C2C=C1)N=CC3=C(NN(C3=O)C4=C(C(=C(C=C4)Br)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-Nitrophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B11592864.png)
![2-methoxyethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592865.png)
![7-(4-chlorophenyl)-4-hydroxy-1-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidin-2(1H)-one](/img/structure/B11592876.png)
![(2E)-2-cyano-3-[2-(2-fluorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11592886.png)
![2-(4-ethylphenyl)-2-oxoethyl N-[(3,4-dimethoxyphenyl)carbonyl]phenylalaninate](/img/structure/B11592889.png)

![ethyl 8-methyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11592899.png)
![(3Z)-1-allyl-3-[2-(2-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B11592900.png)

![8-(4-methoxyphenyl)-11-phenyl-2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-5,10,12-trione](/img/structure/B11592913.png)

![(5Z)-5-[5-bromo-2-(prop-2-en-1-yloxy)benzylidene]-3-propyl-2-thioxoimidazolidin-4-one](/img/structure/B11592930.png)
![2-{[3-cyano-6-(4-ethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B11592936.png)
![Propyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11592945.png)
